

Application Notes and Protocols for Pkmyt1-IN-8 in Cancer Research

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Compound of Interest

Compound Name: *Pkmyt1-IN-8*

Cat. No.: *B15574553*

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Topic: **Pkmyt1-IN-8** for Inducing Mitotic Catastrophe in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

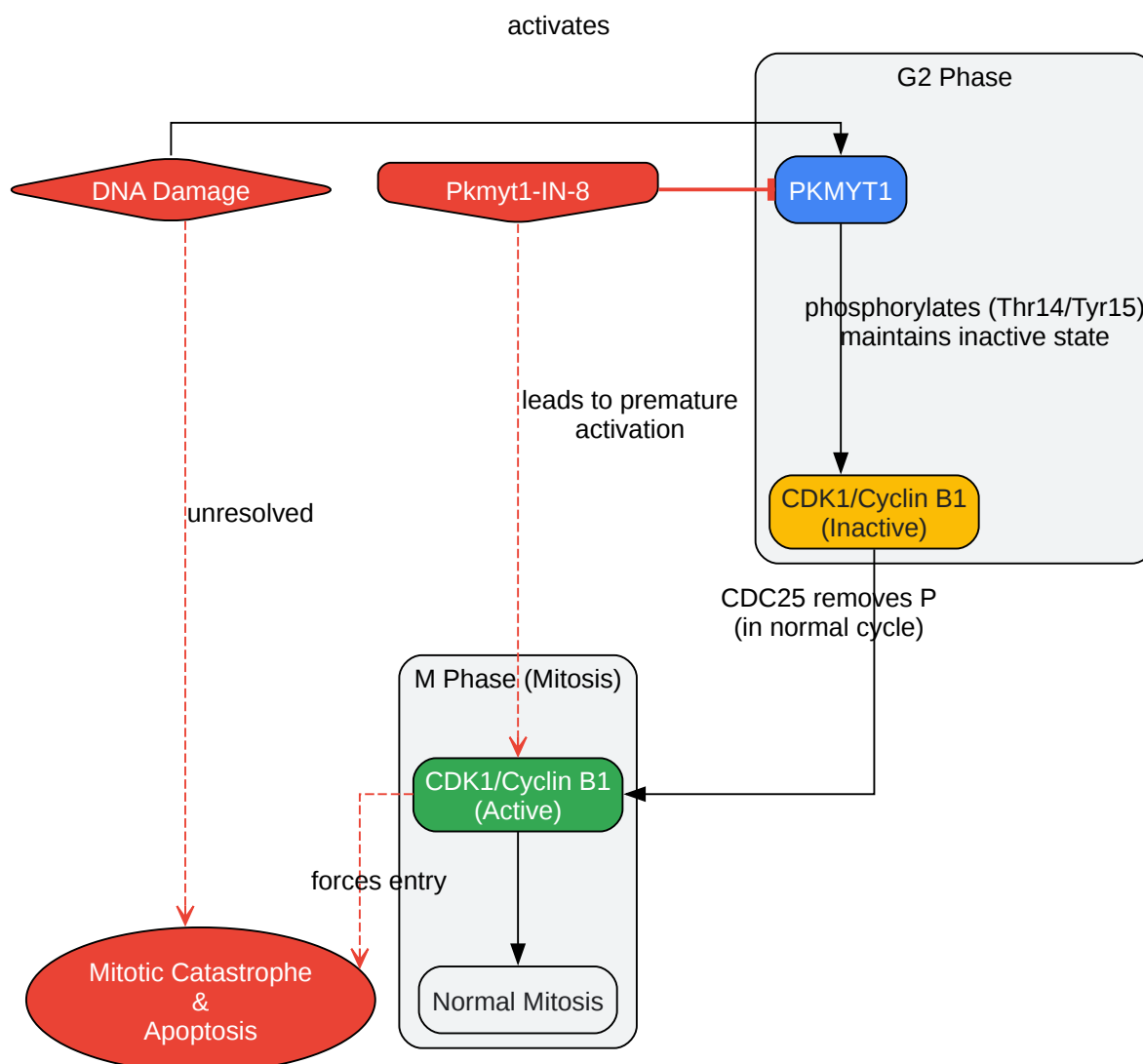
Introduction

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the G2/M cell cycle checkpoint.[1][2][3] It functions by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][2] This inhibition prevents cells from prematurely entering mitosis, allowing time for DNA repair and ensuring genomic stability.[1][2] In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes critical for survival, especially when under genotoxic stress from chemotherapy or radiation.[1][4] Overexpression of PKMYT1 is observed in various cancers and is often associated with poor prognosis.[1][4][5][6][7]

Pkmyt1-IN-8 is a potent inhibitor of PKMYT1 that offers a promising therapeutic strategy by abrogating the G2/M checkpoint.[8] By inhibiting PKMYT1, **Pkmyt1-IN-8** leads to the premature activation of CDK1, forcing cancer cells with unrepaired DNA damage to enter mitosis.[2][5] This unscheduled mitotic entry results in mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities, leading to the selective elimination of cancer cells.[2][5] These application notes provide an overview of **Pkmyt1-IN-8**'s mechanism, quantitative data, and detailed protocols for its use in cancer research.

Mechanism of Action

PKMYT1, along with WEE1 kinase, negatively regulates the G2/M transition by phosphorylating CDK1 at inhibitory sites (Thr14 and Tyr15 for PKMYT1).[1][9][10] This phosphorylation keeps the CDK1/Cyclin B1 complex (also known as M-phase Promoting Factor or MPF) in an inactive state.[1] **Pkmyt1-IN-8** specifically binds to and inhibits the kinase activity of PKMYT1.[2] This prevents the inhibitory phosphorylation of CDK1, leading to the accumulation of active CDK1/Cyclin B1 complexes.[2] The resulting surge in CDK1 activity drives the cell into mitosis, regardless of its DNA integrity. In cancer cells with significant DNA damage, this forced mitotic entry leads to severe genomic instability and ultimately, mitotic catastrophe and apoptotic cell death.[2][5]



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Caption: Pkmyt1-IN-8 signaling pathway leading to mitotic catastrophe.

Data Presentation

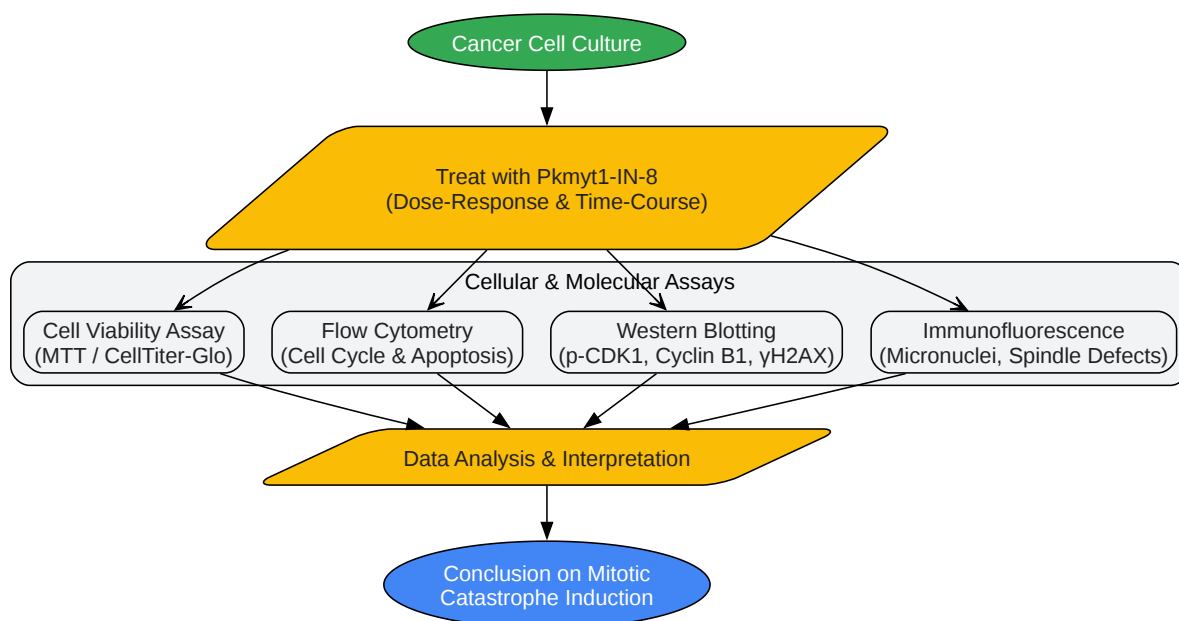
Table 1: In Vitro Inhibitory Activity of Pkmyt1-IN-8

Target	IC50 (nM)	Cell Line	GI50 (μM)	Reference
PKMYT1	9	-	-	[8]
EPHB3	1790	-	-	[8]
EPHA1	3170	-	-	[8]
KIT	4290	-	-	[8]
EPHB1	6320	-	-	[8]
EPHA2	6830	-	-	[8]
EPHA3	8100	-	-	[8]
EPHB2	10900	-	-	[8]
-	-	OVCAR3	2.02	[8]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

The following are generalized protocols for assessing the effects of **Pkmyt1-IN-8** on cancer cells. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.



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